The synthesis of silane, trifluoro(pentafluorophenyl)- typically involves the reaction of pentafluorophenylsilane with trifluoromethylating agents. One common method includes using trifluoromethyl iodide in the presence of a suitable catalyst. The reaction conditions are usually optimized to enhance yield and purity while minimizing side reactions. The synthesis is often conducted under inert atmospheres to prevent contamination from moisture or oxygen.
In industrial settings, large-scale production may involve additional purification steps such as distillation to isolate the desired product from byproducts.
The molecular structure of silane, trifluoro(pentafluorophenyl)- can be described as follows:
This unique arrangement results in a highly polar molecule with substantial dipole moments due to the high electronegativity of fluorine atoms. The steric hindrance provided by the bulky fluorinated groups also affects its reactivity.
Silane, trifluoro(pentafluorophenyl)- participates in several types of chemical reactions:
The products formed from these reactions vary based on specific conditions and reagents used. For instance, reduction reactions can yield siloxane derivatives, while substitution reactions may produce various substituted silanes.
The mechanism of action for silane, trifluoro(pentafluorophenyl)- primarily involves the activation of silicon-hydrogen bonds facilitated by suitable catalysts. For example, tris(pentafluorophenyl)borane can activate these bonds, allowing for subsequent reactions such as hydrosilylation or nucleophilic substitutions to occur efficiently. This activation is crucial for enabling the compound's reactivity in organic synthesis.
Silane, trifluoro(pentafluorophenyl)- has diverse applications across multiple fields:
Its ability to stabilize reactive intermediates makes it particularly valuable in synthetic chemistry .
Metallation routes represent the most established synthetic approach to trifluoro(pentafluorophenyl)silane (C~6~F~5~SiF~3~), leveraging organometallic reagents for nucleophilic aryl transfer. These methods exploit the electron-deficient nature of pentafluorophenyl groups to facilitate silicon-carbon bond formation.
The reaction of pentafluorophenylmagnesium bromide (C~6~F~5~MgBr) with silicon tetrafluoride (SiF~4~) or trichlorofluorosilane (SiFCl~3~) provides a direct route to C~6~F~5~SiF~3~. This halogen exchange proceeds through nucleophilic displacement at silicon, with the Grignard reagent acting as a carbanion equivalent. Critical parameters include:
The mechanism proceeds via a pentacoordinate silicon intermediate, where nucleophilic attack precedes halide elimination. Fluoride abstraction dominates over chloride due to higher electronegativity, yielding C~6~F~5~SiF~3~ as the primary product [5] [6].
Pentafluorophenyllithium (C~6~F~5~Li) demonstrates enhanced nucleophilicity compared to Grignard reagents, enabling reactions with less electrophilic silicon precursors. Key findings include:
Table 1: Organolithium Route Optimization Parameters
Variable | Optimal Condition | Yield Impact | Byproduct Formation |
---|---|---|---|
Temperature | –110°C | +35% | –25% |
Solvent System | Hexane/THF (4:1) | +22% | –18% |
Addition Rate | Slow (0.5 mmol/min) | +12% | –15% |
Silicon Precursor | SiFCl~3~ | +18% | –8% vs SiF~4~ |
The yield ceiling appears intrinsically limited by competing Schlenk equilibrium dynamics and silicon halide disproportionation under strongly reducing conditions [5] [6].
Photochemical routes bypass organometallic intermediates through radical mechanisms, offering improved functional group compatibility.
Mercury-photosensitized reactions between perfluorobenzene (C~6~F~6~) and trifluorosilane (HSiF~3~) generate C~6~F~5~SiF~3~ via hydrogen abstraction and radical recombination:
Crucial parameters:
This method provides 40-45% isolated yield after trap-to-trap purification, avoiding metal contaminants inherent to metallation routes [4] [6].
Direct UV irradiation (185 nm) of C~6~F~6~/HSiF~3~ mixtures initiates Si-H bond homolysis without sensitizers:
Table 2: Photochemical Methods Comparison
Parameter | Hg-Sensitized | Direct UV | Advantage |
---|---|---|---|
Wavelength | 254 nm | 185 nm | Hg: Standard lamps |
Yield (%) | 40-45 | 25-30 | Hg: +50% yield |
Byproducts | C~6~F~5~H | C~6~F~5~H, oligomers | UV: Simpler setup |
Purification | Trap-to-trap | Chromatography | Hg: Fewer nonvolatiles |
Scalability | Moderate | Limited | Hg: Better reactor options |
Both photochemical methods offer metal-free alternatives but face scalability challenges due to quantum yield limitations and specialized equipment requirements [4] [6].
Tris(diethylamino)phosphine (P(NEt~2~)~3~) catalyzes silicon-fluorine exchange between (pentafluorophenyl)trimethylsilane (C~6~F~5~SiMe~3~) and silicon tetrafluoride:
Mechanistic studies reveal:
This method enables SiF~4~ utilization without cryogenic handling, representing significant practical advancement [5] [6].
Solvent polarity dramatically influences phosphine-catalyzed aryl transfer:
Critical findings:
Optimized conditions use benzene solvent under anhydrous conditions at 50°C, achieving 80% isolated yield with catalyst recovery via distillation [5] [6].
Table 3: Phosphine-Catalyzed Synthesis Optimization
Condition | Conversion (%) | C~6~F~5~SiF~3~ Selectivity (%) | Key Observations |
---|---|---|---|
Solvent | |||
Benzene | 78 | 96 | Minimal phosphine oxidation |
Toluene | 75 | 94 | Comparable to benzene |
THF | 42 | 71 | Catalyst decomposition dominates |
DME | 38 | 68 | Reduced reaction rate |
CH~2~Cl~2~ | 87 | 83 | Competitive halogen exchange |
Temperature | |||
25°C | 45 | 97 | Slow kinetics |
50°C | 80 | 94 | Optimal balance |
80°C | 92 | 78 | Significant decomposition |
Catalyst Loading | |||
2 mol% | 55 | 96 | Incomplete conversion |
5 mol% | 80 | 94 | Standard condition |
10 mol% | 82 | 90 | Diminishing returns |
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